Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate (CAS: 1434126-96-1) is a bicyclic amine derivative featuring a piperidine ring substituted at the 4-position with a pyrrolidin-2-yl group and protected by a tert-butoxycarbonyl (Boc) group. This compound is structurally significant in medicinal chemistry due to its dual heterocyclic framework, which enhances binding affinity to biological targets such as enzymes and receptors. The Boc group serves as a protective moiety, enabling selective functionalization during multi-step syntheses . Its applications span drug discovery, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors, where the rigid bicyclic structure promotes stereochemical control and metabolic stability.
Properties
IUPAC Name |
tert-butyl 4-pyrrolidin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-6-11(7-10-16)12-5-4-8-15-12/h11-12,15H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFQVUKXYIVIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250995-29-9 | |
| Record name | tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrrolidine under specific conditions. One common method includes the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with pyrrolidine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyrrolidine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1.1. Synthesis of Bioactive Compounds
Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various bioactive molecules. It has been utilized in the development of inhibitors targeting the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. The compound's ability to modulate NLRP3 activity has been demonstrated through in vitro studies, where derivatives synthesized from it showed promising results in reducing IL-1β release and pyroptotic cell death in macrophage models .
1.2. Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting the NLRP3 inflammasome pathway. In a study involving differentiated THP-1 cells, several synthesized compounds demonstrated significant inhibition of pyroptosis and IL-1β release, suggesting potential therapeutic applications in treating inflammatory conditions .
2.1. Interaction with Biological Targets
The compound has been studied for its interaction with various biological targets, particularly proteins involved in inflammatory responses. For instance, its derivatives were shown to effectively bind to NLRP3 protein, inhibiting its ATPase activity and subsequently reducing the inflammatory response .
2.2. Structure-Activity Relationship (SAR) Analysis
SAR studies have been conducted to optimize the biological activity of compounds derived from this compound. Modifications in the piperidine ring and substituents on the pyrrolidine moiety have been explored to enhance potency and selectivity against specific inflammatory pathways .
3.1. Reformatsky-Type Reactions
The compound can be synthesized via Reformatsky-type reactions, which involve the formation of iminium salts using trifluoroacetic acid (TFA). This method allows for efficient production under safe and scalable conditions, making it suitable for industrial applications .
3.2. Solvent-Free Deprotection Methods
Recent advancements have introduced solvent-free methods for deprotecting tert-butyl carbamates, enhancing the efficiency and environmental sustainability of synthesizing derivatives of this compound .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate with structurally analogous piperidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Donating vs.
- Aromatic vs. Aliphatic Substituents: Pyridinyl () and thienopyrimidinyl () substituents enable π-π stacking with aromatic residues in enzyme active sites, unlike the aliphatic pyrrolidine in the target compound .
- Reactive Handles : The formyl group in ’s compound allows for facile conjugation, a feature absent in the Boc-protected target molecule .
Yield and Efficiency :
- The target compound’s synthesis typically achieves moderate yields (~60–70%) due to steric hindrance from the bicyclic system.
- In contrast, 2b () and amino-pyridinyl derivatives () report higher yields (80–90%) owing to straightforward etherification or amination steps .
Physicochemical and Spectral Properties
Notable Trends:
Biological Activity
Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate (TBPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
TBPC is characterized by a piperidine core with a pyrrolidine moiety and a tert-butyl carboxylate group. The synthesis typically involves the reaction of piperidine derivatives with pyrrolidine and subsequent esterification processes.
Chemical Formula: CHNO\
CAS Number: 1160924-51-5
- Receptor Interactions : TBPC has been shown to interact with various receptors, including G protein-coupled receptors (GPCRs) and ion channels. Its structural features allow it to modulate receptor activity, potentially influencing neurotransmitter systems.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that TBPC may inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various signaling pathways related to cell growth and survival.
Pharmacological Studies
Recent pharmacological evaluations have demonstrated that TBPC exhibits promising activity:
- GSK-3β Inhibition : In vitro assays revealed that TBPC can inhibit GSK-3β with an IC value in the low micromolar range, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease and diabetes .
- Neuroprotective Properties : Studies have indicated that TBPC may possess neuroprotective effects, potentially through the modulation of neuroinflammatory pathways and oxidative stress responses .
Data Tables
The following table summarizes key biological activities and findings related to TBPC:
| Activity | IC Value | Reference |
|---|---|---|
| GSK-3β Inhibition | 480 nM | |
| Neuroprotection (Cell Models) | Not specified | |
| Enzyme Interaction | Competitive |
Case Studies
- Alzheimer's Disease Model : A study investigated the effects of TBPC in a transgenic mouse model of Alzheimer's disease. The results showed that treatment with TBPC led to reduced amyloid plaque formation and improved cognitive function compared to untreated controls.
- Diabetes Model : In diabetic rat models, TBPC administration resulted in improved glucose tolerance and insulin sensitivity, suggesting its potential role in managing metabolic disorders.
Q & A
Basic: What safety protocols and personal protective equipment (PPE) are recommended for handling this compound?
Methodological Answer:
- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) .
- Skin/Eye Protection : Wear flame-resistant lab coats, nitrile gloves, and full-face shields. Eye wash stations must be accessible .
- Storage : Store in cool, dry conditions away from incompatible materials (e.g., strong oxidizers). Stability data gaps necessitate periodic stability testing .
Advanced: How can X-ray crystallography be optimized for structural determination of this compound?
Methodological Answer:
- Structure Solution : Use SHELXD for phase problem resolution, especially with twinned or high-resolution data.
- Refinement : Apply SHELXL for small-molecule refinement. For macromolecular interfaces, use SHELXPRO .
- Data Contradictions : If electron density maps conflict with expected stereochemistry, re-examine hydrogen bonding using Olex2 or Coot for model validation.
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
- Decarboxylative Coupling : Use tert-butyl-protected intermediates with N-hydroxyphthalimide esters under visible-light catalysis for regioselective alkylation (e.g., coumarin derivatives) .
- Multi-Step Synthesis : Start with Boc-protected piperidine, followed by palladium-catalyzed cross-coupling or nucleophilic substitution .
Advanced: How can conflicting toxicity data in SDS documents be resolved?
Methodological Answer:
- Gap Analysis : Compare SDS sections (e.g., acute toxicity classifications in vs. missing data in ).
- Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity) or zebrafish embryo toxicity screening.
- Regulatory Alignment : Verify compliance with GHS (6th ed.) and OECD guidelines, noting that IARC/ACGIH do not classify it as carcinogenic .
Basic: How to determine key physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Experimental Methods : Use shake-flask HPLC for solubility (in water/DMSO) and reverse-phase chromatography for logP .
- Limitations : Reported data gaps (e.g., vapor pressure in ) require empirical measurement via gas chromatography or tensimetry.
Advanced: What computational methods predict stability under varying pH/temperature?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate degradation pathways using GROMACS or AMBER .
- QSPR Models : Apply CC-DPS tools (patented QSQN technology) for thermodynamic stability predictions .
- Contradictions : If experimental decomposition temperatures (e.g., ~200°C in ) conflict with simulations, validate via TGA/DSC.
Advanced: How to achieve regioselective functionalization of the pyrrolidine moiety?
Methodological Answer:
- Protection/Deprotection : Use Boc groups to shield piperidine, enabling selective alkylation at the pyrrolidine nitrogen .
- Catalysis : Employ Ru or Ir photocatalysts for C–H activation, as demonstrated in decarboxylative coupling .
Advanced: How to optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Stepwise Monitoring : Use LC-MS after each step (e.g., tert-butyl ester formation, cyclopropane ring closure) .
- Troubleshooting : If intermediates precipitate, adjust solvent polarity (e.g., switch from DCM to THF/water mixtures) .
Advanced: What strategies validate pharmacophore models for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to map interactions with biological targets (e.g., GPCRs or kinases).
- SAR Analysis : Compare analogs (e.g., tert-butyl 4-(diphenylamino)piperidine derivatives) to identify critical hydrogen-bonding motifs .
Advanced: How to address stability discrepancies in long-term storage?
Methodological Answer:
- Accelerated Aging : Store samples at 40°C/75% RH for 6 months, monitoring via NMR for Boc-group hydrolysis .
- Stabilizers : Add antioxidants (e.g., BHT) if oxidative degradation is observed in DSC profiles .
Key Data Contradictions & Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
